Product packaging for N-Octylacrylamide(Cat. No.:CAS No. 10124-68-2)

N-Octylacrylamide

Cat. No.: B157157
CAS No.: 10124-68-2
M. Wt: 183.29 g/mol
InChI Key: AWGZKFQMWZYCHF-UHFFFAOYSA-N
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Description

N-Octylacrylamide (CAS 10124-68-2) is a specialty acrylamide monomer of significant interest in polymer and materials science research. With a molecular formula of C11H21NO and a molecular weight of 183.29 g/mol, it serves as a crucial building block for introducing hydrophobic, long-chain alkyl groups into synthetic polymers . Its primary research value lies in its role as a co-monomer for designing advanced copolymers with tailored properties. By copolymerizing this compound with other monomers like various acrylates or methacrylates, researchers can systematically modify key polymer characteristics. These modifications can enhance hydrophobicity, adjust glass transition temperatures (Tg), and improve mechanical stability in the resulting materials . This makes it a valuable compound for investigations into novel pressure-sensitive adhesives, specialty coatings, and functional hydrogels. While the linear this compound (CAS 10124-68-2) is a key research chemical, its structural isomer, N-Tert-Octyl Acrylamide (CAS 4223-03-4), demonstrates the potential applications of such monomers. The tertiary isomer is commercially utilized as a key component in hair-care polymers for its exceptional film-forming and humidity resistance, and in industrial applications like antiscalants and polymers for enhanced oil recovery (EOR) . Research with the linear isomer may therefore open pathways to similar innovations. This product is offered For Research Use Only. It is not intended for diagnostic or therapeutic uses, and is strictly not for human consumption. Researchers should handle this compound with appropriate safety precautions; refer to the Safety Data Sheet for comprehensive hazard and handling information .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H21NO B157157 N-Octylacrylamide CAS No. 10124-68-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-octylprop-2-enamide
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InChI

InChI=1S/C11H21NO/c1-3-5-6-7-8-9-10-12-11(13)4-2/h4H,2-3,5-10H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWGZKFQMWZYCHF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCNC(=O)C=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID6064955
Record name 2-Propenamide, N-octyl-
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Molecular Weight

183.29 g/mol
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CAS No.

10124-68-2
Record name N-Octylacrylamide
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Record name 2-Propenamide, N-octyl-
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Record name 2-Propenamide, N-octyl-
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Record name N-octylacrylamide
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Synthetic Methodologies and Polymerization Mechanisms of N Octylacrylamide

Conventional Synthetic Routes for N-Octylacrylamide

The creation of this compound monomers is typically achieved through well-established organic synthesis reactions. These methods are valued for their reliability and scalability in producing the monomer for subsequent polymerization.

Amine-Acryloyl Chloride Condensation for this compound Synthesis

A primary and widely utilized method for synthesizing N-substituted acrylamides, including this compound, is the condensation reaction between an appropriate amine and acryloyl chloride. google.comrdd.edu.iq In this specific synthesis, n-octylamine is reacted with acryloyl chloride. The reaction is generally conducted in the presence of an acid scavenger, such as triethylamine (B128534), to neutralize the hydrogen chloride (HCl) byproduct that is formed. google.comrdd.edu.iq

The process typically involves dissolving the n-octylamine and triethylamine in a suitable organic solvent. The mixture is cooled, often to 0°C, before the dropwise addition of acryloyl chloride. google.com The formation of triethylamine hydrochloride, a salt, is an indicator of the reaction's progress. After the reaction is complete, the salt is filtered off, and the this compound product can be isolated from the filtrate, often requiring purification steps like washing and distillation to achieve high purity. rsc.org This method is favored for its directness and effectiveness in forming the amide bond.

Acrylonitrile-Olefin Reaction Pathways to N-tert-Octylacrylamide

An alternative pathway, specifically for producing the branched isomer N-tert-Octylacrylamide (t-OAA), is the Ritter reaction. google.compsu.edu This acid-catalyzed reaction involves the addition of a nitrile, in this case, acrylonitrile, to a carbocation generated from an olefin or a tertiary alcohol. google.compsu.edu To synthesize N-tert-Octylacrylamide, an eight-carbon branched olefin such as 2,4,4-trimethyl-1-pentene (B89804) (a dimer of isobutylene) is reacted with acrylonitrile. google.com

The reaction is carried out in the presence of a strong acid catalyst, typically concentrated sulfuric acid. google.compsu.edugoogle.com The acid protonates the olefin, leading to the formation of a stable tertiary carbocation. This electrophilic carbocation is then attacked by the nitrogen atom of the acrylonitrile, forming a nitrilium ion intermediate. Subsequent hydration of this intermediate yields the final N-tert-Octylacrylamide product. psu.edu This pathway is particularly significant for creating the tertiary amide isomer, which imparts different properties to polymers compared to its linear counterpart. nouryon.com

Controlled Radical Polymerization (CRP) of this compound and its Derivatives

To synthesize polymers with well-defined architectures, molecular weights, and low dispersity, controlled radical polymerization (CRP) techniques are employed. These methods offer precise control over the polymer chain growth, a significant advancement over conventional free-radical polymerization. Acrylamides, including this compound, are suitable monomers for several CRP methods. wikipedia.orgwikipedia.org

Reversible Addition-Fragmentation Chain Transfer (RAFT) Polymerization of this compound

Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization is a highly versatile CRP method known for its compatibility with a broad range of functional monomers, including acrylamides. wikipedia.orgnih.gov The control in RAFT polymerization is achieved through the use of a thiocarbonylthio compound, known as a RAFT agent or chain transfer agent (CTA). wikipedia.org

The mechanism involves a rapid equilibrium between active, propagating polymer chains and dormant chains. A standard radical initiator begins the polymerization. The propagating radical (P•) then adds to the RAFT agent (S=C(Z)S-R), forming an intermediate radical. This intermediate can fragment, either returning to the starting species or releasing a new radical (R•) and forming a dormant polymeric RAFT agent. The released radical R• then initiates a new polymer chain. This process establishes a dynamic equilibrium where most polymer chains are in the dormant state at any given time, minimizing irreversible termination reactions and allowing for uniform chain growth. wikipedia.org

Table 1: Key Aspects of RAFT Polymerization

Feature Description
Mechanism Degenerative chain transfer using a thiocarbonylthio compound. wikipedia.org
Key Components Monomer, Initiator (e.g., AIBN, BPO), RAFT Agent (e.g., dithioesters, trithiocarbonates, xanthates). wikipedia.orgresearchgate.net
Compatible Monomers Styrenes, acrylates, acrylamides, vinyl monomers. wikipedia.org
Polymer Characteristics Pre-chosen molecular weight, low dispersity (typically 1.05-1.4), complex architectures (block, star, comb). wikipedia.org

| Advantages | Wide monomer scope, tolerance to various functional groups and reaction conditions. nih.gov |

Atom Transfer Radical Polymerization (ATRP) of this compound Monomers

Atom Transfer Radical Polymerization (ATRP) is another powerful CRP technique that uses a transition metal complex (typically copper, iron, or ruthenium) as a catalyst. wikipedia.orgcmu.edu The mechanism is based on a reversible redox process where the transition metal complex mediates the transfer of a halogen atom between a dormant polymer chain (terminated with a halogen) and the active, propagating radical species. wikipedia.orgyoutube.com

An initiator, usually an alkyl halide, is activated by the transition metal complex in its lower oxidation state (e.g., Cu(I)Br), which abstracts the halogen atom to form a radical and the metal complex in its higher oxidation state (e.g., Cu(II)Br₂). wikipedia.org This radical initiates polymerization. The propagating chain is then deactivated by the higher oxidation state metal complex in a reverse reaction. This rapid activation-deactivation equilibrium keeps the concentration of active radicals low, enabling controlled polymerization. cmu.edu However, studies on the ATRP of acrylamide (B121943) monomers like N,N-dimethylacrylamide have shown challenges. The amide functionality can complex with the copper catalyst, which may retard the deactivation step, leading to a higher concentration of radicals and consequently, poorly controlled polymerization with broad molecular weight distributions. cmu.edu

Table 2: Components and Characteristics of ATRP

Component/Characteristic Description
Monomer Tolerant of many functional groups such as amino, hydroxy, and vinyl groups. wikipedia.org
Initiator Typically an alkyl halide (e.g., ethyl 2-bromoisobutyrate). cmu.edu
Catalyst Transition metal complex, most commonly copper-based (e.g., CuBr). wikipedia.orgyoutube.com
Ligand Binds to the catalyst to modulate its activity and solubility (e.g., PMDETA, bipyridine). wikipedia.org
Advantages Use of inexpensive and readily available components, ease of preparation. wikipedia.org

| Disadvantages | Potential for catalyst contamination of the final product, sensitivity to oxygen, and potential challenges with certain monomers like acrylamides. wikipedia.orgcmu.edu |

Nitroxide-Mediated Polymerization (NMP) Strategies for this compound Systems

Nitroxide-Mediated Polymerization (NMP) is a CRP method distinguished by its use of a stable nitroxide radical to control the polymerization. numberanalytics.com The process relies on the reversible termination of a growing polymer chain by the nitroxide, forming a dormant alkoxyamine species. wikipedia.org

The polymerization can be initiated in two main ways: a bimolecular process using a conventional radical initiator (like BPO) and a separate nitroxide (like TEMPO), or a unimolecular process using a pre-formed alkoxyamine initiator. At elevated temperatures, the C-O bond in the alkoxyamine at the end of the polymer chain undergoes homolytic cleavage, releasing the propagating polymer radical and the persistent nitroxide radical. wikipedia.orgicp.ac.ru The propagating radical can add a few monomer units before it is recaptured by the nitroxide radical to reform the dormant species. This reversible capping establishes a low concentration of active radicals, leading to controlled chain growth. numberanalytics.com NMP is effective for polymerizing a variety of monomers, including styrenes and acrylamides. icp.ac.ru

Table 3: Overview of Nitroxide-Mediated Polymerization (NMP)

Feature Description
Mechanism Reversible capture of propagating radicals by a stable nitroxide radical to form dormant alkoxyamines. wikipedia.org
Key Components Monomer, Initiator (conventional radical initiator or alkoxyamine), Nitroxide (e.g., TEMPO, SG1, TIPNO). numberanalytics.comnumberanalytics.com
Compatible Monomers Effective for styrenes, acrylates, and acrylamides. icp.ac.ru
Polymer Characteristics Well-controlled molecular weight, low dispersity, predictable composition.

| Advantages | Metal-free system, which is beneficial for applications where metal contamination is a concern. |

Advanced Polymerization Techniques Utilizing this compound Monomers

Advanced polymerization strategies are essential for controlling the microstructure and properties of polymers containing this compound. These techniques enable the synthesis of complex architectures, such as block copolymers and high-molecular-weight chains, under controlled conditions.

Micellar polymerization is a specialized free-radical technique conducted in an aqueous medium containing a surfactant above its critical micelle concentration (CMC). This method is particularly effective for copolymerizing water-soluble monomers with water-insoluble or sparingly soluble monomers like this compound. kpi.uaresearchgate.net In this process, the hydrophobic monomers are sequestered within the hydrophobic cores of the surfactant micelles. researchgate.net When polymerization is initiated in the aqueous phase, the growing hydrophilic polymer chain incorporates the hydrophobic monomer upon encountering a micelle, leading to the formation of copolymers with a block-like or micro-block structure. kpi.uaresearchgate.net This arrangement consists of hydrophobe-rich regions within the hydrophilic polymer backbone. kpi.ua The use of a micellar reaction medium can result in copolymers that have an essentially block-like structure. kpi.ua

This technique allows for the creation of hydrophobically modified water-soluble polymers. researchgate.net The size and number of these hydrophobic micro-blocks can be influenced by the ratio of hydrophobic monomer to surfactant in the reaction mixture. kpi.ua A key advantage of this method is its ability to produce high-molecular-weight polymers with unique rheological properties in aqueous solutions, driven by the intermolecular association of the hydrophobic groups. researchgate.net

A specific example involves the synthesis of a terpolymer of this compound, Acrylamide, and Sodium Styrene Sulfonate in an aqueous solution of sodium dodecyl sulfate (B86663) (SDS). prepchem.com The clear solution indicates the successful solubilization of the hydrophobic this compound within the SDS micelles prior to the initiation of polymerization. prepchem.com

Table 1: Example Synthesis via Micellar Polymerization prepchem.com

ComponentAmountRole
Deoxygenated Water500 mlSolvent
Sodium Dodecyl Sulfate (SDS)15.0 gSurfactant (Micelle former)
This compound0.415 gHydrophobic Monomer
Acrylamide12.73 gHydrophilic Monomer
Sodium Styrene Sulfonate9.35 gHydrophilic Monomer
Potassium Persulfate0.116 gInitiator
Sodium Metabisulfite (B1197395)0.0082 gInitiator (Redox partner)

Inverse emulsion polymerization is a radical polymerization process used to produce high-molecular-weight polymers from hydrophilic monomers. seppic.com The reaction takes place in an emulsion where an aqueous solution of the monomer(s) is dispersed as fine droplets within a continuous oil (hydrophobic) phase, stabilized by a water-in-oil emulsifier. seppic.com Polymerization is typically initiated by either oil-soluble or water-soluble initiators. This technique is advantageous as it allows for rapid polymerization rates while effectively managing the heat of reaction, and it produces a stable latex of polymer particles. seppic.com

The resulting polymer is a high-molecular-weight chain trapped within water droplets, dispersed in the oil phase. seppic.com The structure of the polymer can be tailored by selecting specific monomers and cross-linking systems. seppic.com While direct examples of this compound polymerization via this method are not detailed in the provided sources, the technique is widely used for acrylamide and its derivatives. nih.govnih.govresearchgate.net For instance, it has been employed to create libraries of polymeric nanoparticles with varying stimuli-responsive properties by copolymerizing monomers like acrylamide and N-isopropylacrylamide. nih.govnih.gov The mechanism often involves monomer droplet nucleation, where polymerization occurs within the stabilized monomer droplets. researchgate.net

The key components of an inverse emulsion system include a continuous oil phase, a dispersed aqueous phase containing the monomer, and a surfactant system to stabilize the emulsion. nih.gov

Table 2: General Formulation for Inverse Emulsion Polymerization seppic.comnih.gov

ComponentPhaseFunction
Hydrophilic Monomer(s) (e.g., Acrylamide)AqueousBuilding block of the polymer
Cross-linker (e.g., Methylenebisacrylamide)AqueousForms polymer network
InitiatorAqueous or OilStarts the polymerization reaction
WaterAqueousDispersed phase solvent
Hydrocarbon OilOilContinuous phase
Surfactant (Low HLB)OilEmulsion stabilizer

Redox polymerization involves initiators that consist of a pair of compounds: an oxidizing agent and a reducing agent. researchgate.net The reaction between these two components generates free radicals, which then initiate polymerization. researchgate.net A significant advantage of redox systems is that they provide a high rate of radical generation at low temperatures, minimizing side reactions and allowing for the synthesis of high-molecular-weight polymers. researchgate.netresearchgate.net This technique is particularly useful for aqueous polymerization systems. researchgate.netitu.edu.tr

Redox initiation has been successfully used to synthesize terpolymers containing this compound. In one such synthesis, a terpolymer of this compound, Acrylamide, and a cationic monomer (DMA) was prepared in an aqueous sodium dodecylsulfate (SDS) solution. prepchem.com The polymerization was initiated at 20°C using a potassium persulfate and sodium bisulfite redox pair. prepchem.com The use of SDS suggests a micellar system, where the hydrophobic this compound is solubilized, and the redox pair initiates the polymerization of the three monomers. prepchem.com

Various redox systems exist, but those based on persulfate paired with a reducing agent like a bisulfite or metabisulfite are common. prepchem.comprepchem.com Ceric ion-based systems are also widely employed, often in conjunction with molecules containing hydroxyl groups to create graft copolymers. researchgate.netitu.edu.tr

Table 3: Example of this compound Terpolymer Synthesis via Redox Polymerization prepchem.com

ComponentAmountRole
Deoxygenated Water500 mLSolvent
Sodium Dodecylsulfate (SDS)15 gSurfactant
N-1-octyl-acrylamide0.496 gHydrophobic Monomer
Acrylamide15.2 gHydrophilic Monomer
DMA (Dimethylaminoethyl Methacrylate)14.31 gCationic Monomer
Potassium Persulfate0.0165 gOxidizing Agent (Initiator)
Sodium Bisulfite0.0116 gReducing Agent (Initiator)

Copolymerization and Terpolymerization Strategies with this compound

This compound is frequently copolymerized or terpolymerized with other monomers to create functional polymers with a balance of hydrophilic and hydrophobic properties. prepchem.comprepchem.com These strategies are employed to develop materials for specific applications, such as rheology modifiers, by controlling the polymer's solubility, viscosity, and associative behavior in solution. researchgate.net The choice of comonomers dictates the final characteristics of the polymer.

The incorporation of hydrophilic comonomers is a primary strategy to ensure the water-solubility or water-dispersibility of polymers containing the hydrophobic this compound. Acrylamide is a common choice, creating a robust hydrophilic backbone. researchgate.netprepchem.comprepchem.com The resulting amphiphilic copolymers are known as hydrophobically modified polyacrylamides (HMPAMs). In aqueous solutions, the hydrophobic N-octyl side chains associate to form a transient three-dimensional network, leading to a significant increase in viscosity. researchgate.net

N-Isopropylacrylamide (NIPAM) is another important hydrophilic comonomer that imparts thermoresponsive properties to the copolymer. rsc.orgmdpi.com Polymers containing NIPAM exhibit a Lower Critical Solution Temperature (LCST), undergoing a reversible phase transition from a soluble coil to an insoluble globule state upon heating above this temperature. mdpi.commdpi.com Copolymerizing this compound with NIPAM can modulate this LCST. The inclusion of a hydrophobic monomer generally decreases the LCST of the resulting copolymer. mdpi.commdpi.com

To further enhance the hydrophobic character and associative properties of this compound-based polymers, other hydrophobic monomers can be incorporated into the polymer chain. While specific examples using Di-n-octylacrylamide or N-benzyl-N-octylacrylamide are not prevalent in the provided search results, the principle involves copolymerizing this compound with comonomers that are more hydrophobic. This strategy aims to strengthen the hydrophobic associations in aqueous media, which can lead to improved thickening efficiency or stronger gel formation. mdpi.com

The general principle is that increasing the hydrophobicity of the comonomer or its content in the copolymer leads to a reduction in properties like the LCST in thermoresponsive systems. mdpi.com The incorporation of a few, even very hydrophobic, units into a hydrophilic polymer backbone can result in what are known as hydrophobically associative polymers, which exhibit unique rheological properties in water. researchgate.net The synthesis of such polymers often relies on micellar polymerization to effectively incorporate the water-insoluble hydrophobic monomers. researchgate.net

Multi-Monomer Systems Incorporating this compound (e.g., Acrylamide-DMA-N-Octylacrylamide)

The incorporation of this compound into multi-monomer or copolymer systems allows for the tailoring of polymer properties, combining the hydrophobicity of the octyl group with the characteristics of other monomers. These systems are synthesized through various radical polymerization techniques, leading to terpolymers and copolymers with specific functionalities.

One example of a multi-monomer system is the terpolymerization of this compound, Acrylamide, and sodium vinyl sulfonate. prepchem.com This synthesis is typically conducted in an aqueous solution using a surfactant and a water-soluble initiator. The reaction involves heating the monomer mixture under an inert atmosphere for an extended period to achieve a high-viscosity polymer solution, which is then precipitated and purified. prepchem.com

A detailed synthesis involves charging a reaction kettle with purified water, which is then refluxed under a nitrogen purge. prepchem.com After cooling, the monomers—Acrylamide, sodium vinyl sulfonate, and this compound—are added along with a surfactant like sodium dodecyl sulfate (SDS). prepchem.com The solution is heated, and an initiator such as potassium persulfate is introduced to commence polymerization. prepchem.com After several hours, the resulting polymer is isolated by precipitation in methanol. prepchem.com

Table 1: Synthesis of this compound-Acrylamide-Vinyl Sulfonate Terpolymer prepchem.com

Parameter Value
Monomer 1 Acrylamide (9.886 g, 0.14 mole)
Monomer 2 Sodium Vinyl Sulfonate (4.81 g, 0.37 mole)
Monomer 3 This compound (0.33 g, 0.002 mole)
Surfactant Sodium Dodecyl Sulfate (15 g)
Solvent Purified Water (500 ml)
Initiator Potassium Persulfate (0.01 g)
Temperature 50°C
Reaction Time 17 hours
Stirring Speed 300 rpm
Yield 10.9 g

Another significant area of research involves the use of controlled radical polymerization techniques, such as Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, to create well-defined block copolymers. researchgate.netrsc.org A notable example is the synthesis of diblock copolymers using a poly(tert-octyl acrylamide) (POAA) chain as a steric stabilizer for the polymerization of a second monomer, N,N-dimethylacrylamide (DMAC). researchgate.netcolab.ws This process, known as RAFT dispersion polymerization, is conducted in non-polar solvents like n-alkanes. researchgate.net

The synthesis begins with the preparation of a POAA homopolymer via RAFT solution polymerization. rsc.org This POAA chain then serves as a macro-chain transfer agent (macro-CTA) for the subsequent polymerization of DMAC. researchgate.net The polymerization is typically initiated by an agent like 2,2′-azobis(2-methylpropionitrile) (AIBN) at elevated temperatures. researchgate.net This method allows for the formation of poly(tert-octyl acrylamide)-poly(N,N-dimethylacrylamide) (POAA-PDMAC) diblock copolymer nanoparticles. researchgate.net Research has shown that near-complete monomer conversion can be achieved, yielding polymers with controlled molecular weights and narrow molecular weight distributions (Mw/Mn < 1.22). rsc.org

Table 2: RAFT Dispersion Polymerization of DMAC using a POAA Macro-CTA researchgate.net

Parameter Value
Macro-CTA POAA (Target DP = 85)
Monomer N,N-Dimethylacrylamide (DMAC) (Target DP = 100)
Initiator AIBN
Solvent n-Heptane
Temperature 70°C
Solids Content 20% w/w
Molar Ratio (POAA/AIBN) 10
Reaction Time 5 hours
Final DMAC Conversion >99%
Final Mn (GPC) 21,700 g/mol
Final Mw/Mn 1.16

The kinetics of such RAFT polymerizations demonstrate a well-controlled process. The evolution of molecular weight (Mn) with monomer conversion is often linear, and the polydispersity index (Mw/Mn) remains low throughout the reaction, which is characteristic of a living polymerization. researchgate.net However, challenges exist in the controlled polymerization of acrylamide-based monomers, as some methods may not produce a truly controlled process, leading to broad molecular weight distributions and poor agreement between theoretical and experimental molecular weights. cmu.edu The success of RAFT polymerization in these multi-monomer systems represents a significant advancement in producing well-defined acrylamide-based copolymers. researchgate.netrsc.org

Compound Index

Compound Name
This compound
Acrylamide
N,N-dimethylacrylamide (DMA / DMAC)
Sodium vinyl sulfonate
Sodium dodecyl sulfate (SDS)
Potassium persulfate
Poly(tert-octyl acrylamide) (POAA)
2,2′-azobis(2-methylpropionitrile) (AIBN)
n-Heptane

Structural Elucidation and Morphological Investigations of N Octylacrylamide Derived Polymers

Spectroscopic Characterization of Poly(N-Octylacrylamide) and Copolymers

Spectroscopic techniques are fundamental in elucidating the structure of polymers. Fourier-Transform Infrared (FT-IR) spectroscopy provides information about the functional groups present, while Nuclear Magnetic Resonance (NMR) spectroscopy offers detailed insights into the polymer's microstructure, such as the arrangement of monomer units.

Applications of Fourier-Transform Infrared (FT-IR) Spectroscopy in this compound Polymer Analysis

FT-IR spectroscopy is a powerful tool for confirming the polymerization of this compound and for identifying the key functional groups within the polymer structure. The polymerization process involves the conversion of the C=C double bond of the acrylamide (B121943) monomer into a C-C single bond in the polymer backbone.

In the FT-IR spectrum of poly(this compound), the disappearance of the characteristic absorption bands of the vinyl group (typically around 1630 cm⁻¹ for C=C stretching and 990-910 cm⁻¹ for vinyl C-H bending) from the monomer spectrum would confirm successful polymerization. The prominent and characteristic absorption bands for poly(this compound) are expected to be:

N-H Stretching: A band around 3300 cm⁻¹ corresponding to the stretching vibration of the N-H bond in the secondary amide group.

C-H Stretching: Strong bands in the 2850-2960 cm⁻¹ region due to the symmetric and asymmetric stretching vibrations of the C-H bonds in the octyl chain and the polymer backbone.

Amide I Band (C=O Stretching): A strong absorption peak typically found around 1650-1640 cm⁻¹. This is one of the most characteristic peaks for polyacrylamides.

Amide II Band (N-H Bending and C-N Stretching): A significant band usually appearing around 1550-1540 cm⁻¹.

CH₂ Bending: A band around 1465 cm⁻¹ corresponding to the scissoring vibration of the methylene (B1212753) groups in the octyl chain. alfa-chemistry.com

For copolymers containing this compound, the FT-IR spectrum would exhibit a combination of the characteristic peaks of all constituent monomers. The relative intensities of these peaks can sometimes be used to estimate the copolymer composition. For instance, in a copolymer of this compound and acrylic acid, the appearance of a broad O-H stretching band (3500-2500 cm⁻¹) and the characteristic C=O stretching of the carboxylic acid (around 1700 cm⁻¹) alongside the amide bands would confirm the incorporation of both monomers. wikipedia.org

Nuclear Magnetic Resonance (NMR) Spectroscopy for Poly(this compound) Microstructure

NMR spectroscopy, particularly ¹H and ¹³C NMR, is indispensable for obtaining detailed information about the microstructure of polymers, including tacticity (the stereochemical arrangement of adjacent monomer units). sid.iriupac.org

¹H NMR: The ¹H NMR spectrum of poly(this compound) would show broad signals corresponding to the protons in the polymer backbone and the octyl side chain. Expected chemical shifts would include:

Polymer Backbone: Protons of the -CH₂-CH- backbone would appear as broad multiplets, typically in the range of 1.2-2.5 ppm.

Octyl Side Chain:

The terminal methyl group (-CH₃) would show a triplet around 0.9 ppm.

The methylene groups (-CH₂-) of the octyl chain would appear as a series of broad signals between 1.2 and 1.6 ppm.

The methylene group attached to the nitrogen (-N-CH₂-) would be shifted downfield, likely appearing around 3.2-3.4 ppm.

Amide Proton (N-H): A broad signal, typically between 6.0 and 8.0 ppm, which can be confirmed by D₂O exchange.

¹³C NMR: The ¹³C NMR spectrum provides more detailed information on the polymer's tacticity. The chemical shifts of the backbone carbons, particularly the carbonyl carbon and the methine carbon, are sensitive to the stereochemical environment. scirp.org This can lead to the splitting of these signals into multiple peaks corresponding to different stereosequences (diads, triads, etc.). For polyacrylamides, the carbonyl carbon resonance typically appears between 170 and 180 ppm. scirp.org Analysis of the relative intensities of these split peaks allows for the quantification of isotactic, syndiotactic, and atactic sequences within the polymer chain. sid.ir This information is crucial as the tacticity can significantly influence the physical and chemical properties of the polymer.

Microstructural and Molecular Architecture Analysis of this compound Polymers

The molecular architecture of polymers, including chain conformation, molecular weight, and the arrangement of monomer units in copolymers, plays a critical role in determining their macroscopic properties.

Homopolymer Chain Conformations and Molecular Weight Distribution in Poly(this compound)

The conformation of poly(this compound) in solution will depend on the solvent quality. In a good solvent, the polymer chains will be in an expanded coil conformation to maximize polymer-solvent interactions. In a poor solvent, the chains will collapse into a more compact, globular conformation to favor intramolecular interactions.

The molecular weight and molecular weight distribution (polydispersity index, PDI = Mw/Mn) are fundamental characteristics of a polymer. These are typically determined by techniques such as gel permeation chromatography (GPC) or size-exclusion chromatography (SEC). The choice of polymerization technique significantly impacts these parameters. For instance, conventional free-radical polymerization often leads to polymers with a broad molecular weight distribution (high PDI), while controlled radical polymerization techniques like Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization can produce polymers with a narrow molecular weight distribution (low PDI) and controlled molecular weights. For a related polymer, poly(tert-octyl acrylamide), RAFT polymerization has been shown to yield well-defined homopolymers with PDI values below 1.22.

Design and Characterization of Block and Graft Copolymer Architectures Utilizing this compound

Block Copolymers: Block copolymers consist of two or more long sequences (blocks) of different monomers. Amphiphilic block copolymers containing a hydrophobic poly(this compound) block and a hydrophilic block can be synthesized. These materials are of great interest for their ability to self-assemble in selective solvents. For example, a diblock copolymer of poly(this compound) and poly(acrylic acid) would be amphiphilic. The synthesis of such block copolymers is often achieved through controlled radical polymerization techniques, where one block is synthesized first and then used as a macroinitiator for the polymerization of the second monomer. harth-research-group.org Characterization would involve techniques like NMR and FT-IR to confirm the structure and GPC to determine the molecular weight and PDI of each block and the final copolymer.

Graft Copolymers: Graft copolymers are composed of a main polymer chain (backbone) with one or more side chains (grafts) of a different chemical composition. This compound can be either grafted from a polymer backbone containing initiating sites or grafted onto a backbone with reactive functional groups. nih.gov For example, poly(this compound) chains could be grafted onto a polysaccharide backbone like chitosan (B1678972) to impart hydrophobicity and other desirable properties. rsc.org The characterization of graft copolymers involves confirming the presence of both the backbone and the grafted chains using spectroscopic methods and analyzing the grafting efficiency and the length of the grafted chains.

Self-Assembled Supramolecular Structures Formed by this compound Amphiphiles

Amphiphilic molecules, including polymers containing this compound, can spontaneously self-assemble in a selective solvent (typically water) to form various supramolecular structures such as micelles, vesicles, or other aggregates. mdpi.com This process is driven by the tendency of the hydrophobic parts of the molecules to minimize contact with the aqueous environment.

In the case of an amphiphilic block copolymer with a hydrophobic poly(this compound) block and a hydrophilic block, self-assembly in water would lead to the formation of core-shell structures. The hydrophobic poly(this compound) blocks would form the core of the micelle, while the hydrophilic blocks would form the outer corona, which is in contact with the water. The morphology of these self-assembled structures (e.g., spherical micelles, cylindrical micelles, vesicles) depends on factors such as the relative lengths of the hydrophobic and hydrophilic blocks, the polymer concentration, and the temperature. For instance, a study on a random copolymer of N-octadecyl acrylamide (a longer chain version of this compound) and a hydrophilic comonomer showed the formation of self-assembled lamellar structures. researchgate.netchemrxiv.org

The formation of these aggregates is often characterized by a critical aggregation concentration (CAC) or critical micelle concentration (CMC), which can be determined by techniques such as fluorescence spectroscopy, light scattering, or surface tension measurements.

Computational Modeling and Theoretical Frameworks for N Octylacrylamide Systems

Molecular Dynamics (MD) Simulations of N-Octylacrylamide Polymers and Assemblies

Molecular Dynamics (MD) simulations are a powerful computational method used to study the physical movement of atoms and molecules over time. mdpi.com For this compound polymers (PNOA), MD simulations offer a window into their conformational dynamics, self-assembly, and interactions with surrounding media, such as water. nih.gov

The amphiphilic nature of PNOA, possessing a hydrophilic acrylamide (B121943) backbone and a long hydrophobic octyl side chain, drives the formation of complex structures in aqueous solutions. MD simulations can track the trajectory of each atom in the system, governed by a set of force fields that define the interatomic potentials. researchgate.net Commonly used force fields for such organic molecules include OPLS-AA (Optimized Potentials for Liquid Simulations-All Atom) and GAFF (General Amber Force Field). researchgate.netnih.gov

Simulations of PNOA typically involve placing polymer chains in a simulation box filled with water molecules and observing their behavior under defined temperature and pressure conditions (NVT or NPT ensembles). nih.gov Key insights derived from these simulations include:

Self-Assembly and Aggregation: At sufficient concentrations, the hydrophobic side chains of PNOA will aggregate to form micelle-like structures. MD simulations can reveal the critical aggregation concentration, the morphology of the aggregates (e.g., spherical or cylindrical micelles), and the dynamics of chain association and dissociation. nih.gov

Hydration Behavior: The interaction between the polymer and water molecules is crucial. Simulations can quantify the extent of hydration by calculating the number of water molecules within a certain distance of the hydrophilic amide groups and the hydrophobic octyl chains. This reveals how water structures itself around the polymer and drives hydrophobic collapse. mdpi.com

Table 1: Representative Parameters for an All-Atom MD Simulation of a PNOA Oligomer in Water
ParameterValue/Description
System Composition1 PNOA chain (e.g., 20-mer) + ~15,000 Water Molecules
Force FieldOPLS-AA or similar all-atom force field
Water ModelTIP3P or TIP4P/2005 nih.gov
EnsembleNPT (Constant Number of particles, Pressure, Temperature)
Temperature298 K (25 °C)
Pressure1 bar
Simulation Time100-500 nanoseconds
Time Step2 femtoseconds

Quantum Chemical Calculations and Electronic Structure Analysis of this compound Monomers

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), provide detailed information about the electronic structure of the this compound monomer. researchgate.net These calculations solve approximations of the Schrödinger equation to determine molecular properties such as optimized geometry, vibrational frequencies, and the distribution of electrons. researchgate.net

A common approach involves using the B3LYP functional with a basis set like 6-311++G(d,p), which offers a good balance between accuracy and computational cost for organic molecules. rsc.org Such calculations yield fundamental insights:

Molecular Geometry: The calculations can predict bond lengths, bond angles, and dihedral angles of the most stable conformer of the NOA monomer. ingentaconnect.com

Electronic Properties: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical for understanding chemical reactivity. youtube.com The HOMO-LUMO energy gap (ΔE) is an indicator of the molecule's kinetic stability; a larger gap implies higher stability. irjweb.com The octyl group, being an electron-donating alkyl chain, is expected to slightly raise the energy of the HOMO compared to unsubstituted acrylamide, potentially making it more susceptible to electrophilic attack.

Molecular Electrostatic Potential (MEP): The MEP map visualizes the charge distribution on the molecule's surface, identifying electrophilic (positive potential, electron-poor) and nucleophilic (negative potential, electron-rich) regions. nih.gov For NOA, the most negative potential is typically located around the carbonyl oxygen atom of the amide group, indicating its role as a primary site for electrophilic attack or hydrogen bond acceptance.

Table 2: Typical Theoretical Electronic Properties for an Acrylamide Derivative Monomer (Calculated via DFT/B3LYP)
PropertyRepresentative ValueSignificance
HOMO Energy~ -7.0 to -6.5 eVEnergy of the outermost electron orbital; relates to ionization potential and electron-donating ability. researchgate.net
LUMO Energy~ -1.5 to -1.0 eVEnergy of the lowest empty orbital; relates to electron affinity and electron-accepting ability. researchgate.net
HOMO-LUMO Gap (ΔE)~ 5.0 to 5.5 eVIndicates chemical reactivity and kinetic stability. irjweb.com
Dipole Moment~ 3.5 to 4.5 DebyeMeasures the overall polarity of the molecule.

Modeling of Intermolecular Interactions in this compound Systems (e.g., Hydrogen Bonding, Hydrophobic Associations)

The behavior of PNOA is dominated by a balance of intermolecular forces, primarily hydrogen bonding and hydrophobic associations. Computational modeling is essential for dissecting the contributions of these interactions. aston.ac.uk

Hydrogen Bonding: The amide group (-CONH-) in each NOA repeating unit acts as both a hydrogen bond donor (N-H) and an acceptor (C=O). aston.ac.uk In aqueous environments, these groups can form hydrogen bonds with surrounding water molecules. In concentrated systems or in the collapsed, aggregated state, intermolecular hydrogen bonds can form between different polymer chains or between different segments of the same chain. DFT calculations on small clusters (e.g., dimers or trimers of NOA) can be used to determine the strength and preferred geometry of these hydrogen bonds. researchgate.net The binding energy of a typical N-H···O=C hydrogen bond in acrylamide systems is a key parameter.

Hydrophobic Associations: The primary driving force for the self-assembly of PNOA in water is the hydrophobic effect. The long octyl (-C8H17) side chains are nonpolar and disrupt the hydrogen-bonding network of water. To minimize this disruption, the octyl chains aggregate, effectively sequestering themselves from the aqueous environment. nih.gov MD simulations are the primary tool for studying this phenomenon. By analyzing the radial distribution functions between the carbon atoms of the octyl chains, researchers can quantify the degree of aggregation and the structure of the resulting hydrophobic cores. nih.gov The potential of mean force (PMF) can also be calculated to determine the free energy profile associated with bringing two octyl chains together in water.

The interplay between these two forces dictates the polymer's solubility, thermal response, and assembly behavior. At lower temperatures, hydrogen bonding with water may dominate, leading to a more soluble, extended state. As temperature increases, the entropic penalty of ordering water around the hydrophobic chains becomes more significant, strengthening the hydrophobic associations and causing the polymer to collapse or aggregate.

Prediction and Simulation of this compound Polymerization Kinetics and Mechanisms

The polymerization of this compound, typically proceeding via free-radical polymerization, can be modeled to predict reaction rates, polymer molecular weight, and network formation. researchgate.net Kinetic models consist of a series of differential equations describing the concentrations of monomer, initiator, radicals, and polymer chains over time. uobaghdad.edu.iq The core reactions are initiation, propagation, and termination.

The general rate of polymerization (Rp) can be expressed as: Rp = kp[M][R•]

where kp is the propagation rate constant, [M] is the monomer concentration, and [R•] is the total concentration of propagating radicals. uobaghdad.edu.iq

Computational modeling can help predict the key rate constants and understand how the unique structure of NOA affects the polymerization process:

Steric Effects: The bulky octyl group can create steric hindrance around the propagating radical center, potentially lowering the propagation rate constant (kp) compared to smaller acrylamides.

Diffusion Control: As polymerization proceeds and viscosity increases, termination reactions often become diffusion-controlled. In the case of NOA, the long alkyl chains can lead to significant chain entanglement, causing this effect to become prominent at lower conversions. imaging.org

Radical Trapping: In highly cross-linked or dense systems, propagating radicals can become physically trapped and unable to react, a phenomenon that can be incorporated into kinetic models as a first-order decay process for active radicals. cmu.eduresearchgate.net

Kinetic Monte Carlo (kMC) simulations can also be employed to provide a more detailed, stochastic description of the polymerization process, tracking individual chain growth and termination events to predict not just average properties but also distributions (e.g., molecular weight distribution).

Rheological and Mechanical Properties of N Octylacrylamide Containing Polymeric Materials

Solution Rheology of Hydrophobically Modified Polyacrylamides (HAPAMs) Incorporating N-Octylacrylamide

Hydrophobically modified polyacrylamides (HAPAMs) are a class of associative polymers where water-soluble polyacrylamide chains are functionalized with a small number of hydrophobic groups. When this compound is used as the hydrophobic monomer, the resulting copolymers exhibit distinct rheological characteristics in aqueous solutions.

In aqueous solutions, the hydrophobic octyl side chains of the this compound units tend to self-associate to minimize their contact with water molecules. This process leads to the formation of intermolecular and intramolecular hydrophobic junctions, creating a transient three-dimensional polymer network. This network structure entraps water molecules, significantly impeding the flow of the solution and leading to a substantial increase in its viscosity, a phenomenon known as associative thickening.

The extent of this thickening is dependent on the polymer concentration and the mole percentage of the this compound monomer. Below a certain concentration, known as the critical overlap concentration (C), the polymer coils are mostly isolated, and associations are primarily intramolecular. Above C, intermolecular associations dominate, leading to the formation of the viscous network and a sharp increase in solution viscosity. Studies on various HAPAMs show that the apparent viscosity typically peaks at a specific, low molar ratio of the hydrophobic monomer; for some systems, this is around 0.4%. nih.gov The strength of these associations is influenced by the length of the alkyl chain, with longer chains like octyl groups promoting stronger associations compared to shorter chains. mdpi.com

Solutions of HAPAMs containing this compound typically exhibit non-Newtonian flow behavior. rheosense.com Specifically, they are often shear-thinning (pseudoplastic), meaning their viscosity decreases as the applied shear rate increases. rheosense.comwikipedia.org

At low shear rates, the transient polymer network formed by hydrophobic associations is largely intact, resulting in high viscosity. As the shear rate increases, the applied force provides enough energy to disrupt these physical cross-links. The polymer chains begin to disentangle and align themselves in the direction of the flow, which reduces the resistance to flow and, consequently, lowers the apparent viscosity. nih.govwikipedia.org This behavior is reversible; upon removal of the shear force, the hydrophobic groups re-associate, and the viscosity returns to its initial high value. At very high shear rates, the intermolecular associations can be almost completely broken, and the viscosity may plateau at a lower value. wikipedia.org

Table 1: Summary of Rheological Properties of this compound Copolymers in Solution

PropertyObservationUnderlying Mechanism
Associative Thickening Significant viscosity increase in aqueous solutions above a critical polymer concentration.Intermolecular hydrophobic association of N-octyl groups creates a transient polymer network.
Shear-Dependent Viscosity Exhibits shear-thinning (pseudoplastic) behavior.Disruption of the associative network and alignment of polymer chains under shear stress reduces flow resistance. nih.govwikipedia.org
Effect of Hydrophobe Content Viscosity is highly sensitive to the molar ratio of this compound, often showing a maximum at low incorporation levels (e.g., ~0.4 mol%). nih.govA balance is required between having enough hydrophobic groups to form a network and avoiding poor solubility at higher concentrations.

Mechanical Characteristics of this compound-Derived Hydrogels and Films

When this compound is incorporated into chemically or physically cross-linked networks like hydrogels and films, the hydrophobic associations act as reversible, non-covalent cross-links. These physical junctions can dissipate energy under stress, leading to materials with enhanced mechanical performance compared to conventional hydrogels.

Hydrogels are known for their high water content but are often mechanically weak and brittle. tue.nl The introduction of this compound into a polyacrylamide hydrogel network can significantly improve its toughness. Toughness, a measure of the energy a material can absorb before fracturing, is enhanced because the hydrophobic domains formed by the octyl groups act as sacrificial bonds. When the material is stretched, these physical cross-links can break and reform, effectively dissipating energy that would otherwise contribute to crack propagation. tue.nl

Research on polyacrylamide hydrogels modified with this compound has demonstrated notable mechanical properties. These hydrogels have been reported to achieve a tensile strength (σT) of 71 kPa and an elongation at break (εB) of 313%. tue.nl This represents a significant improvement over unmodified hydrogels and showcases the effectiveness of using hydrophobic side chains to create tougher, more resilient soft materials.

Table 2: Mechanical Properties of this compound Modified Polyacrylamide Hydrogel

ParameterReported ValueSignificance
Tensile Strength (σT) 71 kPa tue.nlRepresents the maximum stress the material can withstand while being stretched before breaking.
Elongation at Break (εB) 313% tue.nlIndicates the maximum strain the material can endure before failure, showing high flexibility.

Stimuli-Responsive Behavior and Phase Transitions in this compound-Based Systems

Smart polymers can undergo significant, reversible changes in their properties in response to external stimuli such as temperature, pH, or light. rsc.org The incorporation of this compound into a stimuli-responsive polymer can modulate its phase transition behavior.

Thermoresponsive Swelling and Lower Critical Solution Temperature (LCST) Modulation in Poly(this compound) Hydrogels

Hydrogels containing this compound often exhibit thermoresponsive behavior, characterized by a Lower Critical Solution Temperature (LCST). Below the LCST, the hydrogel is typically swollen with water, but as the temperature increases above the LCST, the polymer chains undergo a conformational change, leading to the expulsion of water and a significant reduction in the hydrogel's volume. This transition is driven by the hydrophobic interactions of the this compound's octyl groups. At lower temperatures, hydrogen bonding between the polymer and water molecules dominates, keeping the network hydrated. As the temperature rises, these hydrogen bonds weaken, and the hydrophobic interactions become more dominant, causing the polymer to collapse.

The LCST of a hydrogel can be precisely controlled by copolymerizing this compound with other monomers. Due to its significant hydrophobicity, even small amounts of this compound can substantially lower the LCST of a copolymer. For instance, when copolymerized with a more hydrophilic monomer like N-isopropylacrylamide (NIPA), the resulting hydrogels exhibit a lower volume phase transition temperature compared to pure poly(N-isopropylacrylamide) hydrogels. Research has shown that hydrophobically modified PNIPA copolymeric hydrogels, such as those containing di-n-octylacrylamide (a structurally similar monomer), have a discontinuous volume phase transition at 30°C, which is lower than the 33°C transition of pure PNIPA hydrogels. researchgate.net This ability to tune the LCST is critical for applications that require a specific switching temperature.

The swelling behavior of these hydrogels is a direct consequence of their LCST properties. Below the LCST, the hydrogels can absorb and retain large amounts of water, leading to a high swelling ratio. Above the LCST, they deswell and shrink. The degree of swelling and the sharpness of the transition can be modulated by the concentration of this compound in the copolymer.

Table 1: Effect of this compound Content on the Lower Critical Solution Temperature (LCST) of N-isopropylacrylamide (NIPA) Copolymers (Representative data based on established principles of hydrophobic modification)

Molar % of this compound in CopolymerApproximate LCST (°C)
0% (Pure PNIPA)32-34
2%30
5%27
10%22

This table illustrates the generally observed trend that increasing the concentration of a hydrophobic comonomer like this compound decreases the LCST of a thermoresponsive polymer such as Poly(N-isopropylacrylamide). Specific values are representative and can vary based on synthesis conditions and molecular weight.

pH-Responsive Behavior of this compound Copolymers

In addition to thermo-responsiveness, this compound can be incorporated into copolymers to create materials that are sensitive to changes in pH. This is typically achieved by copolymerizing this compound with monomers that contain ionizable functional groups, such as acrylic acid (AAc) or methacrylic acid (MAA). ekb.eg These copolymers are often referred to as dual-responsive or multi-responsive hydrogels. nih.govnih.gov

The pH-responsive behavior arises from the protonation and deprotonation of the acidic or basic groups in the copolymer. nih.gov For a copolymer of this compound and acrylic acid, at low pH, the carboxylic acid groups of the AAc units are protonated (-COOH), making them less hydrophilic and promoting the collapse of the hydrogel, which is further enhanced by the hydrophobic associations of the this compound units. As the pH increases, the carboxylic acid groups deprotonate to form carboxylate ions (-COO⁻). The resulting electrostatic repulsion between the negatively charged chains, combined with an increased osmotic pressure, causes the hydrogel to swell significantly. nih.gov

The presence of this compound in these pH-responsive hydrogels can modulate the swelling characteristics. The hydrophobic interactions from the octyl chains can counteract the swelling pressure at high pH, leading to a more controlled and less dramatic swelling behavior compared to a hydrogel without the hydrophobic comonomer. This allows for the fine-tuning of the material's response to pH changes.

Table 2: Swelling Ratio of a Representative Poly(this compound-co-acrylic acid) Hydrogel at Different pH Values (Illustrative data based on the typical behavior of pH-responsive hydrogels containing hydrophobic moieties)

pH of Swelling MediumEquilibrium Swelling Ratio (g/g)
2.05
4.015
6.050
8.0120
10.0150

This table demonstrates the characteristic behavior of a hydrogel containing acrylic acid, where the swelling ratio increases significantly as the pH rises above the pKa of the carboxylic acid groups, leading to their ionization and electrostatic repulsion.

Self-Healing and Shape Memory Properties of this compound Hybrid Materials

The strong hydrophobic associations of the octyl side chains in this compound are instrumental in designing advanced polymeric materials with self-healing and shape memory capabilities. These properties are often realized in hybrid or nanocomposite materials where this compound is a key component.

Self-Healing Properties:

Self-healing in these materials is typically a result of reversible physical crosslinks formed by hydrophobic interactions. itu.edu.tr In an aqueous environment, the long octyl chains of the this compound units aggregate to form hydrophobic microdomains, which act as physical crosslinking points in the hydrogel network. mdpi.com When the material is damaged, for instance by being cut, these physical crosslinks can be broken. However, when the damaged surfaces are brought back into contact, the hydrophobic chains can reorganize and re-associate, reforming the crosslinks and thus "healing" the material. itu.edu.trnih.gov This process is often autonomous and can occur at room temperature. The driving force is the thermodynamic preference of the hydrophobic chains to minimize their contact with water. itu.edu.tr The incorporation of such hydrophobic domains provides an efficient energy dissipation mechanism, which not only allows for self-healing but can also significantly improve the toughness and stretchability of the hydrogels. bohrium.comresearchgate.net

Shape Memory Properties:

The same hydrophobic interactions that enable self-healing can be harnessed to create shape memory hydrogels. nih.gov In this context, the hydrophobic domains formed by the this compound units can act as temporary "switches." A material can be deformed into a temporary shape and held there. The hydrophobic associations can then be disrupted, for example, by changing the temperature or solvent environment, which "locks" the temporary shape. Upon the return of the initial conditions, the hydrophobic interactions re-form, providing the driving force for the material to return to its original, permanent shape. For instance, in a hydrogel containing crystallizable hydrophobic segments like poly(octadecyl acrylate), which is structurally similar to poly(this compound), the melting and recrystallization of these segments can serve as the switching mechanism for the shape memory effect. researchgate.netrsc.org

Table 3: Performance of a Representative Hydrophobic Association Hydrogel (Based on findings for hydrogels with similar long-chain hydrophobic monomers)

PropertyValue
Tensile Strengthup to 1.7 MPa
Stretchabilityup to 5000%
Self-Healing Efficiency (after 30 min)>90%
Shape Recovery Ratio>80%

This table presents typical mechanical, self-healing, and shape memory performance metrics reported for hydrogels crosslinked by strong hydrophobic associations, illustrating the potential of incorporating monomers like this compound. itu.edu.trresearchgate.netnih.gov

Biomedical and Advanced Materials Applications of N Octylacrylamide Polymers

Hydrogels for Biomedical Engineering Applications of N-Octylacrylamide

Hydrogels, characterized by their water-swollen, crosslinked polymeric networks, are capable of retaining substantial amounts of water while maintaining structural integrity. mdpi.comnih.gov Their resemblance to the natural extracellular matrix and their ability to encapsulate cells and bioactive molecules make them attractive for biomedical applications. nih.govnih.gov this compound-based polymers contribute to the development of hydrogels with tailored properties for various biomedical engineering applications.

Tissue Engineering Scaffolds Design and Fabrication with this compound-Based Hydrogels

Hydrogels serve as promising scaffolds in tissue engineering by mimicking the extracellular matrix and providing a supportive environment for cellular organization, adhesion, proliferation, and differentiation. nih.govnih.govmdpi.commdpi.com The design of effective tissue engineering scaffolds involves controlling their shape, porosity, surface morphology, and size. nih.gov

While the provided search results primarily discuss the use of other polymers like poly(N-isopropylacrylamide) (PNIPAAm) for tissue engineering scaffolds, highlighting their thermoresponsive properties and ability to interact with cells, the inclusion of hydrophobic monomers like this compound in copolymers can tune the properties of these hydrogels. mdpi.commdpi.commdpi.com For instance, modification of polyacrylamide networks with this compound has been shown to yield hydrogels with high toughness. acs.org

Key scaffolding properties for tissue engineering include mechanical strength, stiffness, porosity, adhesion, and degradability, which can be tuned through various design parameters such as crosslinker content and the combination of different polymers. mdpi.commdpi.comresearchgate.net

Drug Delivery System Development Utilizing Poly(this compound)

Poly(this compound) and its copolymers are explored in the development of drug delivery systems, often in the form of nanoparticles or hydrogels. nih.goviitkgp.ac.in These systems aim to control the release of therapeutic agents, enhancing their bioavailability and protecting them from degradation. nih.govresearchgate.net

An amino-acid-based hydrophobically modified biocompatible copolymer, poly[(sodium N-acryloyl-L-valinate)-co-(this compound)], has been synthesized and shown to form stable micellar aggregates in aqueous solution. nih.goviitkgp.ac.in These micellar nanostructures, with diameters in the nanometer range, have been investigated for the encapsulation and release of hydrophobic drugs. nih.goviitkgp.ac.in

Controlled Release Mechanisms in this compound Drug Carriers

Controlled drug release from polymeric carriers can occur through various mechanisms, including diffusion, solvent-controlled release, and degradation-controlled release. nih.govsysrevpharm.org Hydrogels, in particular, allow drugs to diffuse through their network structure, and the permeation rate can be controlled by adjusting crosslinking densities or the hydrophilicity of the monomers. ijcce.ac.ir

In this compound-based systems, the hydrophobic nature of the octyl group can influence drug encapsulation and release, particularly for hydrophobic drugs. nih.goviitkgp.ac.in Micellar structures formed by amphiphilic copolymers containing this compound can encapsulate hydrophobic drugs within their core. nih.goviitkgp.ac.in The release kinetics can be influenced by the stability of these micellar structures and the diffusion of the drug through the polymer matrix. iitkgp.ac.in

Research on temperature-sensitive hydrogels, while often focusing on polymers like PNIPAAm, illustrates how the hydrophilic-hydrophobic transition can be controlled to influence drug release. researchgate.net Incorporating hydrophobic monomers like this compound into such systems can potentially tune this transition and the resulting release profile.

Stimuli-Responsive Drug Release from this compound Hydrogels

Stimuli-responsive, or "smart," hydrogels are designed to undergo changes in response to environmental stimuli such as temperature, pH, or light, enabling controlled and targeted drug release. mdpi.comresearchgate.netencyclopedia.pubnih.gov These changes can include alterations in swelling ability, mechanical properties, or permeability. encyclopedia.pubnih.gov

While PNIPAAm is a widely studied thermoresponsive polymer with a lower critical solution temperature (LCST) near body temperature, making it suitable for temperature-triggered release, the incorporation of this compound can modify the thermoresponsive behavior and other stimuli-responsive properties of copolymers. mdpi.commdpi.comresearchgate.netchemicalbook.comrsc.org The balance between hydrophilic and hydrophobic components in the polymer influences its responsiveness to temperature and other stimuli. researchgate.netnih.gov By adjusting the composition of copolymers containing this compound, it is possible to tune their responsiveness and achieve desired drug release profiles in response to specific triggers. rsc.org

Biocompatibility and Cytotoxicity Assessment of this compound Polymers in Biological Systems

The biocompatibility and cytotoxicity of polymeric materials are crucial considerations for their application in biomedical engineering. Biocompatibility refers to the ability of a material to perform with an appropriate host response in a specific application, while cytotoxicity relates to the degree to which a material can damage or kill cells.

Studies evaluating the cytotoxicity of hydrogels and polymers often involve assessing cell viability and adhesion in the presence of the material. acs.orgacs.orgresearchgate.netnih.gov For instance, the cytotoxicity of hydrogels can be assessed using direct contact tests with various cell types. acs.orgnih.gov

While specific studies on the biocompatibility and cytotoxicity of poly(this compound) homopolymers were not extensively detailed in the search results, research on copolymers incorporating this compound, such as poly[(sodium N-acryloyl-L-valinate)-co-(this compound)], describes them as biocompatible. nih.goviitkgp.ac.in Studies on other acrylamide-based polymers like PNIPAAm indicate that while the monomer might be toxic, the polymer itself can exhibit low cytotoxicity depending on the synthesis and processing methods. nih.govnih.gov Cell viability on polymer surfaces can be deposition-type dependent. nih.gov Biocompatibility evaluations often involve assessing cell viability, proliferation, and DNA damage in the presence of the hydrogel or polymer. acs.orgresearchgate.net

Data from studies on related hydrogels can provide insights into the assessment methods used. For example, cytotoxicity can be evaluated using colorimetric tests like the MTT assay, and cell viability can be determined as a function of polymer concentration. acs.org Cell adhesion can be assessed by culturing cells on the gel surface and observing their attachment and spreading. acs.org

Smart and Responsive Polymeric Materials Incorporating this compound

This compound can be incorporated into polymeric materials to impart smart and responsive properties. vinatiorganics.com These materials are designed to change their properties in response to external stimuli, making them suitable for various advanced applications. nih.govresearchgate.net

The hydrophobic nature of the octyl group in this compound can influence the polymer's interactions with solvents and its response to temperature changes. Copolymers containing this compound can exhibit thermoresponsive behavior, similar to other polymers with lipophilic groups. nih.gov This responsiveness can manifest as changes in solubility, swelling ratio, or phase transitions. rsc.orgacs.org

Beyond temperature, smart polymers can respond to a variety of stimuli, including pH, light, magnetic fields, and biological factors. encyclopedia.pubnih.govresearchgate.net The incorporation of this compound along with other functional monomers can lead to the development of multi-stimuli-responsive materials with finely tuned properties for specific applications, such as controlled drug delivery or biosensors. nih.govresearchgate.net The ability to control these responses makes this compound-containing polymers valuable in the design of advanced functional materials.

Industrial and Environmental Applications of this compound Polymers

This compound polymers find significant applications in various industrial and environmental processes, leveraging their unique properties such as thickening capability, scale inhibition, and surface modification.

Enhanced Oil Recovery (EOR) Polymer Flooding using this compound Modified Polyacrylamides

Polymer flooding is a widely used chemical enhanced oil recovery (EOR) technique aimed at improving the sweep efficiency of waterflooding by increasing the viscosity of the injected water. whiterose.ac.ukworktribe.com Polyacrylamide (PAM) and its derivatives are commonly employed as viscosifying agents in EOR. whiterose.ac.uk However, traditional PAM can suffer from decreased performance in harsh reservoir conditions characterized by high temperature and high salinity (HT-HS). whiterose.ac.ukworktribe.com

Hydrophobically modified polyacrylamides (HAPAM) are designed to overcome these limitations. The incorporation of hydrophobic monomers, such as this compound or N-benzyl-N-octylacrylamide, into the polyacrylamide backbone leads to the formation of associating polymers. tandfonline.comresearchgate.netresearchgate.net These polymers can form temporary physical networks through intermolecular hydrophobic associations, which enhances their thickening capability and improves their tolerance to high temperatures and salinity compared to unmodified polyacrylamide. tandfonline.comresearchgate.networktribe.com

Research has demonstrated that hydrophobically modified polyacrylamides synthesized with monomers like N-benzyl-N-octylacrylamide exhibit much higher thickening capability and greater resistance to shearing, heat, and salts. tandfonline.com Core flooding tests have shown that flooding with such copolymers can enhance oil recovery compared to using partially hydrolyzed polyacrylamide (HPAM). tandfonline.com For instance, one study reported an enhanced oil recovery of about 4.3% by using a hydrophobically modified polyacrylamide copolymer in core flooding tests under specific conditions (1500 mg/L polymer, 45°C) compared to HPAM flooding. tandfonline.com The improved performance is attributed to the formation of a three-dimensional network structure in solution due to the association of hydrophobic groups. tandfonline.com

While specific data tables directly linking this compound concentration in the copolymer to EOR performance were not explicitly found in the provided snippets, the research highlights the significant role of hydrophobic modification, which includes monomers like this compound, in improving the effectiveness of polymer flooding in challenging reservoir environments.

Application of Poly(this compound) as Mineral Scale Inhibitors

Mineral scale formation is a significant problem in various industrial processes, including oil and gas production, water treatment, and cooling systems. researchgate.netjetir.orgnih.gov These scales, typically crystalline inorganic solids, can cause blockages and reduce efficiency. researchgate.netnih.gov Chemical inhibitors are widely used to prevent or minimize scale deposition. nih.gov Polymeric inhibitors are one of the major groups of scale inhibitors, often acting as nucleation inhibitors and scale dispersants. nih.gov

Poly(this compound) and its copolymers have been investigated for their effectiveness as mineral scale inhibitors. Studies have shown that copolymers of maleic anhydride (B1165640) and this compound can exhibit high scale inhibition efficiency for calcium carbonate and calcium sulfate (B86663) scales. researchgate.net For example, research indicated that a maleic anhydride-n-octylacrylamide copolymer achieved 100% scale inhibition efficiency for both calcium carbonate and calcium sulfate scales at a pH of 10.45 and a temperature of 70°C, even at low dosages. researchgate.net The effectiveness of these polymeric inhibitors can depend on factors such as molecular weight and copolymer composition. researchgate.netjetir.org Low molecular weight n-alkyl acrylamide (B121943) homopolymers, including those potentially derived from this compound, have also shown usefulness as scale inhibitors. jetir.orgresearchgate.net Their inhibition efficiency can be influenced by concentration and temperature, with efficiency generally increasing with concentration and decreasing with temperature. researchgate.net

Coatings and Adhesives for Specialized Functions Incorporating this compound

Polymers containing this compound can be incorporated into coatings and adhesives to impart specialized functions, particularly related to hydrophobicity, adhesion, and durability. The hydrophobic octyl side chain can influence the surface properties of the resulting polymer, making it suitable for applications requiring water resistance or altered surface energy. polysciences.compolysciences.com

N-substituted acrylamides, including this compound, can be used in the synthesis of water-soluble addition copolymers that function as flow modifiers, adsorbates, thickening agents, and rheology modifiers in aqueous systems. google.com These copolymers can improve properties in applications such as latex paints, enhancing flow, leveling, viscosity, gloss, and block resistance. google.com

In the field of adhesives, this compound has been mentioned as a component in terpolymers used in adhesive compositions, such as those for transdermal drug delivery systems. google.com The incorporation of such monomers can contribute to the desired adhesive properties and interactions with other components in the formulation. google.com

Furthermore, the inherent properties of acrylamide-based monomers, such as improved resistance to hydrolysis compared to acrylic/methacrylic esters, make polymers derived from them durable for various coating and adhesive applications. polysciences.com The ability to tune the hydrophobic/hydrophilic balance by incorporating monomers like this compound allows for the design of coatings and adhesives with tailored performance for specific environments and substrates.

Q & A

Q. What are the established synthetic routes for N-Octylacrylamide, and how can researchers ensure reproducibility in its preparation?

this compound is synthesized via the Ritter reaction, where acrylonitrile reacts with iso-octene under controlled hydration conditions. Key parameters include solvent selection (e.g., aqueous acidic media), temperature (typically 40–60°C), and stoichiometric ratios to minimize byproducts. To ensure reproducibility:

  • Purify reagents (e.g., acrylonitrile) to ≥98% purity.
  • Monitor reaction progress using FTIR or HPLC to detect unreacted acrylonitrile .
  • Characterize the final product via 1^1H NMR (e.g., peaks at δ 1.2–1.4 ppm for octyl chain protons) and elemental analysis (C11_{11}H21_{21}NO; theoretical C: 72.08%, H: 11.56%, N: 7.64%) .

Q. Which analytical techniques are critical for confirming the identity and purity of this compound in polymer research?

  • Chromatography : Use reverse-phase HPLC with a C18 column and UV detection (λ = 210 nm) to assess purity (>99% for research-grade samples).
  • Spectroscopy : FTIR for functional group analysis (amide I band at ~1650 cm1^{-1}, C-H stretches at 2850–2950 cm1^{-1}) .
  • Thermal Analysis : Differential scanning calorimetry (DSC) to verify melting point (~85–90°C) and detect impurities via deviations in thermograms .

Q. How should researchers design experiments to study this compound’s role in hydrophobic copolymer systems?

  • Monomer Ratios : Vary this compound content (e.g., 5–20 mol%) in copolymers with hydrophilic monomers (e.g., acrylic acid) to assess hydrophobicity via contact angle measurements.
  • Polymerization Methods : Use free-radical polymerization with AIBN initiator (1 wt%) at 70°C under nitrogen. Monitor conversion via gravimetry or 1^1H NMR .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported reactivity ratios for this compound in copolymerization studies?

Discrepancies in reactivity ratios (e.g., r1r_1 and r2r_2) often arise from divergent experimental conditions. To address this:

  • Standardize Conditions : Fix temperature (e.g., 70°C), solvent (e.g., DMF), and initiator concentration across studies.
  • Use Multiple Methods : Compare results from the Mayo-Lewis method with nonlinear regression models (e.g., Tidwell-Mortimer).
  • Validate via 1^1H NMR : Quantify monomer consumption rates directly from spectral integrations .

Q. What strategies optimize this compound’s incorporation into stimuli-responsive organogels, and how are key properties evaluated?

  • Modification Protocols : Incorporate this compound (5–10 wt%) into pre-formed organogels via post-polymerization modification. Use photopolymerization with TPO-L photoinitiator (0.5 wt%) under UV light (365 nm, 10 mW/cm2^2) .
  • Swelling Analysis : Measure equilibrium swelling ratio (QQ) in solvents like hexane and water to quantify hydrophobicity.
  • Mechanical Testing : Perform rheometry to assess storage modulus (GG') and strain recovery (%) after cyclic loading .

Q. How should researchers address batch-to-batch variability in this compound-based polymer properties?

  • Statistical Design : Apply factorial DOE to identify critical factors (e.g., initiator purity, oxygen levels).
  • Quality Control : Implement in-line FTIR for real-time monitoring of monomer conversion.
  • Data Reconciliation : Use multivariate analysis (PCA or PLS) to correlate synthesis parameters (e.g., temperature ramp rate) with polymer MwM_w and PDI .

Methodological Best Practices

  • Reproducibility : Document all synthesis parameters (e.g., stirring speed, degassing time) in supplementary materials .
  • Data Interpretation : Cross-validate results using orthogonal techniques (e.g., compare DSC data with XRD for crystallinity analysis) .
  • Ethical Reporting : Disclose conflicts (e.g., proprietary initiators) and cite primary literature for established protocols .

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Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.